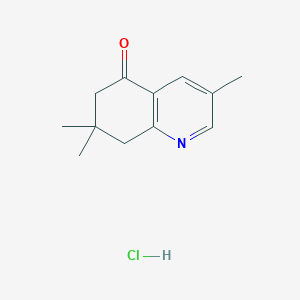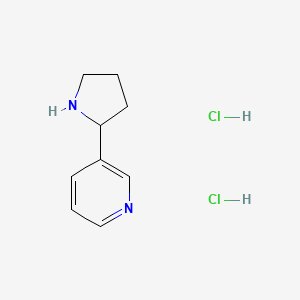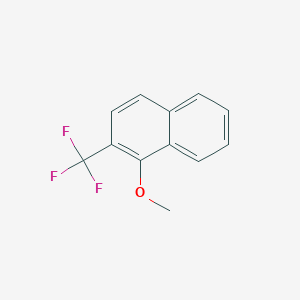![molecular formula C13H8FNO2 B11880277 9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-14-9](/img/structure/B11880277.png)
9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-hydroxy-4-methylcoumarin with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to obtain the final product .
Análisis De Reacciones Químicas
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and DNA .
Comparación Con Compuestos Similares
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
7-Acetyl-5H-chromeno[2,3-b]pyridin-5-one: This compound has a similar chromeno-pyridine structure but with an acetyl group instead of a fluorine atom.
5H-chromeno[4,3-b]pyridin-5-one: Another related compound with a different substitution pattern on the chromeno-pyridine core.
The uniqueness of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
62627-14-9 |
|---|---|
Fórmula molecular |
C13H8FNO2 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
9-fluoro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8FNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
Clave InChI |
YPJWAJZZUZFDJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)










